N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide
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Overview
Description
N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is a complex organic compound that features an indole ring, a benzamide group, and a phenylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide typically involves multi-step organic reactionsThe reaction conditions often require elevated temperatures and the use of Brønsted or Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-2,3-diones, while reduction of the benzamide group may produce primary amines.
Scientific Research Applications
N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide involves its interaction with specific molecular targets. The indole ring can bind to various enzymes or receptors, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide
- N-(1H-indol-2-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide
Uniqueness
N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is unique due to the position of the indole ring and the specific arrangement of functional groups. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H19N3O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-(benzenesulfonamidomethyl)-N-(1H-indol-6-yl)benzamide |
InChI |
InChI=1S/C22H19N3O3S/c26-22(25-19-11-10-17-12-13-23-21(17)14-19)18-8-6-16(7-9-18)15-24-29(27,28)20-4-2-1-3-5-20/h1-14,23-24H,15H2,(H,25,26) |
InChI Key |
YMEZLLQPJFIRMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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